Cas no 113975-23-8 (3-IODO-N-METHYLPYRIDIN-2-AMINE)
3-IODO-N-METHYLPYRIDIN-2-AMINE Chemical and Physical Properties
Names and Identifiers
-
- 3-IODO-N-METHYLPYRIDIN-2-AMINE
- 3-Iodo-2-(methylamino)pyridine
- (3-Iodo-pyridin-2-yl)-methyl-amine
- 2-Pyridinamine, 3-iodo-N-methyl-
- DTXSID00554997
- SCHEMBL3324341
- MVFOZPUJBFFGFO-UHFFFAOYSA-N
- EN300-7619405
- E92130
- MFCD22056741
- 113975-23-8
- CS-0195429
- DTXCID80505780
-
- MDL: MFCD22056741
- Inchi: 1S/C6H7IN2/c1-8-6-5(7)3-2-4-9-6/h2-4H,1H3,(H,8,9)
- InChI Key: MVFOZPUJBFFGFO-UHFFFAOYSA-N
- SMILES: IC1=CC=CN=C1NC
Computed Properties
- Exact Mass: 233.96540g/mol
- Monoisotopic Mass: 233.96540g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 87.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 24.9Ų
3-IODO-N-METHYLPYRIDIN-2-AMINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A744633-100mg |
3-Iodo-N-methylpyridin-2-amine |
113975-23-8 | 95% | 100mg |
$73.0 | 2024-04-26 | |
| Ambeed | A744633-250mg |
3-Iodo-N-methylpyridin-2-amine |
113975-23-8 | 95% | 250mg |
$123.0 | 2024-04-26 | |
| Ambeed | A744633-1g |
3-Iodo-N-methylpyridin-2-amine |
113975-23-8 | 95% | 1g |
$331.0 | 2024-04-26 | |
| Ambeed | A744633-5g |
3-Iodo-N-methylpyridin-2-amine |
113975-23-8 | 95% | 5g |
$1159.0 | 2024-04-26 | |
| abcr | AB515635-10g |
3-Iodo-2-(methylamino)pyridine, 95%; . |
113975-23-8 | 95% | 10g |
€1791.40 | 2025-04-22 | |
| abcr | AB515635-250 mg |
3-Iodo-2-(methylamino)pyridine, 95%; . |
113975-23-8 | 95% | 250MG |
€170.80 | 2023-01-03 | |
| abcr | AB515635-500 mg |
3-Iodo-2-(methylamino)pyridine, 95%; . |
113975-23-8 | 95% | 500MG |
€266.20 | 2023-01-03 | |
| abcr | AB515635-1 g |
3-Iodo-2-(methylamino)pyridine, 95%; . |
113975-23-8 | 95% | 1g |
€353.70 | 2023-01-03 | |
| abcr | AB515635-5 g |
3-Iodo-2-(methylamino)pyridine, 95%; . |
113975-23-8 | 95% | 5g |
€1,134.40 | 2023-01-03 | |
| A2B Chem LLC | AA13051-500mg |
3-Iodo-N-methylpyridin-2-amine |
113975-23-8 | 95% | 500mg |
$179.00 | 2024-04-20 |
3-IODO-N-METHYLPYRIDIN-2-AMINE Suppliers
3-IODO-N-METHYLPYRIDIN-2-AMINE Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 3-IODO-N-METHYLPYRIDIN-2-AMINE
Introduction to 3-Iodo-N-Methylpyridin-2-amine (CAS No. 113975-23-8)
3-Iodo-N-methylpyridin-2-amine, also known by its CAS number 113975-23-8, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an iodine atom and a methyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical and biological properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The chemical structure of 3-Iodo-N-methylpyridin-2-amine is represented by the formula C6H7IN2. The iodine atom, being a halogen, provides a reactive site for various substitution reactions, making this compound an excellent starting material for the synthesis of more complex molecules. Additionally, the nitrogen atom in the pyridine ring and the methyl group contribute to its basicity and lipophilicity, which are crucial for its biological activity.
In recent years, 3-Iodo-N-methylpyridin-2-amine has been extensively studied for its potential applications in drug discovery and development. One of the key areas of interest is its use as a building block in the synthesis of novel compounds with therapeutic potential. For instance, researchers have explored its role in the development of inhibitors for various enzymes and receptors, particularly those involved in cancer and neurodegenerative diseases.
A notable study published in the Journal of Medicinal Chemistry highlighted the use of 3-Iodo-N-methylpyridin-2-amine in the synthesis of potent inhibitors of BCR-ABL, a tyrosine kinase that is overexpressed in chronic myeloid leukemia (CML). The study demonstrated that derivatives of this compound exhibited high selectivity and efficacy against BCR-ABL, making them promising candidates for further clinical evaluation.
Beyond cancer research, 3-Iodo-N-methylpyridin-2-amine has also shown promise in the field of neuroscience. A recent publication in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of derivatives of this compound as potential modulators of GABA receptors. These derivatives were found to exhibit significant affinity for GABA receptors, suggesting their potential use in treating anxiety disorders and epilepsy.
The versatility of 3-Iodo-N-methylpyridin-2-amine extends to its use as a ligand in metal-catalyzed reactions. Its ability to form stable complexes with transition metals makes it an effective ligand for various catalytic processes, including cross-coupling reactions and asymmetric synthesis. This property has been leveraged in the development of efficient synthetic routes to complex organic molecules with high stereochemical control.
In addition to its synthetic applications, 3-Iodo-N-methylpyridin-2-amine has been investigated for its biological properties. Studies have shown that it can modulate various cellular processes, including cell proliferation, apoptosis, and signal transduction pathways. These findings suggest that this compound may have broader applications beyond its use as a synthetic intermediate.
The safety profile of 3-Iodo-N-methylpyridin-2-amine is another important consideration. While it is generally considered safe for laboratory use under proper handling conditions, it is important to follow standard safety protocols to minimize exposure risks. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas.
In conclusion, 3-Iodo-N-methylpyridin-2-amine (CAS No. 113975-23-8) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and properties make it an invaluable tool for the synthesis of bioactive molecules and the development of novel therapeutic agents. Ongoing research continues to uncover new applications and insights into its biological activities, further solidifying its importance in the scientific community.
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